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molecular formula C13H13NO4 B8722741 Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Cat. No. B8722741
M. Wt: 247.25 g/mol
InChI Key: NVHPOVIVKRQNFK-UHFFFAOYSA-N
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Patent
US04777252

Procedure details

A solution of sodium hydroxide (4.38 g, 109.4 mmol) in 70 ml of water was added to a solution of 6,7-dimethoxy-3-isoquinolinecarboxylic acid, methyl ester (22.54 g, 91.2 mmol) in 1800 ml of water:tetrahydrofuran 1:1. After stirring overnight at room temperature, the tetrahydrofuran was distilled off in vacuo and the pH of the remaining aqueous solution was brought to 3 with 3N hydrochloric acid. The resulting precipitate was filtered off with suction, washed with water and dried in vacuo. Yield: 19.57 g; melting point 228.2° C.
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
22.54 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[N:10][C:9]([C:17]([O:19]C)=[O:18])=[CH:8]2>O.O.O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[N:10][C:9]([C:17]([OH:19])=[O:18])=[CH:8]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22.54 g
Type
reactant
Smiles
COC=1C=C2C=C(N=CC2=CC1OC)C(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
1800 mL
Type
solvent
Smiles
O.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran was distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C2C=C(N=CC2=CC1OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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